molecular formula C17H13N3O2 B11748900 (2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline

(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline

Cat. No.: B11748900
M. Wt: 291.30 g/mol
InChI Key: FWMWQVWMXAMQGS-HNNXBMFYSA-N
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Description

(2R)-7-Nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline is a chiral heterocyclic compound featuring an imidazo[2,1-a]isoquinoline core substituted with a nitro group at position 7 and a phenyl group at position 2 (R-configuration). The imidazo[2,1-a]isoquinoline scaffold is a fused bicyclic system combining imidazole and isoquinoline moieties, which is of significant interest due to its structural similarity to bioactive natural alkaloids and synthetic pharmaceuticals . The stereochemistry at position 2 (R-configuration) may play a critical role in its pharmacological profile, as enantiomers often exhibit distinct biological activities .

Properties

Molecular Formula

C17H13N3O2

Molecular Weight

291.30 g/mol

IUPAC Name

(2R)-7-nitro-2-phenyl-2,3-dihydroimidazo[2,1-a]isoquinoline

InChI

InChI=1S/C17H13N3O2/c21-20(22)16-8-4-7-14-13(16)9-10-19-11-15(18-17(14)19)12-5-2-1-3-6-12/h1-10,15H,11H2/t15-/m0/s1

InChI Key

FWMWQVWMXAMQGS-HNNXBMFYSA-N

Isomeric SMILES

C1[C@H](N=C2N1C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Canonical SMILES

C1C(N=C2N1C=CC3=C2C=CC=C3[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylimidazole with a suitable isoquinoline derivative under controlled conditions. The reaction often requires the use of strong acids or bases as catalysts and may involve heating to facilitate the formation of the imidazoisoquinoline ring system.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced using hydrogenation techniques.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Reagents such as halogens and nitrating agents can be used under acidic conditions.

Major Products Formed

    Oxidation: Formation of amine derivatives.

    Reduction: Formation of reduced imidazoisoquinoline derivatives.

    Substitution: Formation of halogenated or nitrated phenyl derivatives.

Scientific Research Applications

(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cell signaling pathways, ultimately affecting cellular functions such as growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[2,1-a]isoquinoline scaffold is part of a broader family of fused isoquinoline derivatives. Below is a comparative analysis of structurally and functionally related compounds:

Structural Analogs

Compound Name Substituents/Modifications Key Features Synthesis Method Biological Activity/Applications References
5-Amino-2,3-dihydroimidazo[2,1-a]isoquinoline-6-carbonitriles Amino and nitrile groups at positions 5 and 6 First reported derivatives with amino nitrile moiety; potential precursors for polycyclic heterocycles CuI/K₂CO₃-mediated cyclization in DMSO Not explicitly reported; synthetic utility
Benzimidazo[2,1-a]isoquinolines Benzimidazole fused to isoquinoline Carboxamide derivatives show cytotoxicity (IC₅₀ < 1 μM); side-chain position impacts activity Isocoumarin/isoquinolone conversion Anticancer (e.g., colon 38 tumor growth delay)
2-(3-Chlorophenyl)imidazo[2,1-a]isoquinoline 3-Chlorophenyl at position 2 Halogenated aromatic substituent; potential for enhanced lipophilicity Unspecified (commercially available) Not reported
Pyrrolo[2,1-a]isoquinoline Derivatives Pyrrole fused to isoquinoline Core structure in lamellarins (antitumor, anti-HIV); polar nature (3.5953 Debye) [3+2] cycloaddition, multicomponent reactions Anticancer, antiviral, antimicrobial
2-(4-Nitrophenyl)imidazo[2,1-a]isoquinoline 4-Nitrophenyl substituent Structural analog with nitro group on phenyl ring; similar electronic effects Not reported Not reported

Key Comparative Insights

  • Electronic Effects: The nitro group in (2R)-7-nitro-2-phenylimidazo[2,1-a]isoquinoline contrasts with electron-donating groups (e.g., amino in 5-amino derivatives) or halogen substituents (e.g., chloro in 2-(3-chlorophenyl) analogs). Nitro groups may enhance binding to electron-rich biological targets or influence metabolic stability .
  • Stereochemistry : The R-configuration at position 2 distinguishes the target compound from racemic or S-configured analogs, which could lead to divergent pharmacokinetic or pharmacodynamic profiles .
  • Benzimidazo derivatives demonstrate cytotoxicity dependent on side-chain positioning, highlighting the importance of substitution patterns .

Research Findings and Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Molecular Formula Molecular Weight Melting Point (°C) Dipole Moment (Debye)
(2R)-7-Nitro-2-phenylimidazo[2,1-a]isoquinoline C₁₈H₁₃N₃O₂ 303.32 Not reported Not reported
5-Aminoimidazo[2,1-a]isoquinoline-6-carbonitrile (3a) C₁₂H₁₀N₄ 210.24 199–201 Not reported
Pyrrolo[2,1-a]isoquinoline derivative³ C₁₉H₁₅ClNO₂ 340.79 Not reported 3.5953

Biological Activity

(2R)-7-nitro-2-phenyl-2H,3H-imidazo[2,1-a]isoquinoline is a complex organic compound that exhibits significant biological activities due to its unique bicyclic structure, which incorporates imidazole and isoquinoline moieties. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C17H13N3O2C_{17}H_{13}N_{3}O_{2} with a molecular weight of 291.30 g/mol. Its structure features a nitro group at the 7-position and a phenyl group at the 2-position, contributing to its reactivity and biological profile.

PropertyValue
Molecular Formula C17H13N3O2C_{17}H_{13}N_{3}O_{2}
Molecular Weight 291.30 g/mol
CAS Number 1219205-50-1

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies have demonstrated its efficacy against several cancer cell lines, indicating a promising role as an anticancer agent.
  • Neuroprotective Effects : Similar compounds in the imidazole family have been investigated for neuroprotective properties. It is hypothesized that this compound may offer similar benefits by modulating nitric oxide pathways and reducing oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in infectious disease treatment.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Interaction with Biological Targets : The compound likely interacts with specific cellular targets involved in signaling pathways related to cell growth and apoptosis.
  • Nitric Oxide Modulation : The presence of the nitro group may enhance its ability to influence nitric oxide synthase activity, impacting neuroinflammatory responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

Case Study 1: Anticancer Activity

A study assessed the cytotoxic effects of this compound on human cancer cell lines such as HeLa and MCF-7. The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM.

Case Study 2: Neuroprotective Effects

In vivo experiments utilizing murine models demonstrated that administration of this compound significantly reduced neuronal damage induced by oxidative stressors. Behavioral assessments indicated improved motor function in treated groups compared to controls.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is valuable:

Compound NameBiological ActivityUnique Aspects
7-Nitrobenzimidazo[2,1-a]isoquinolineAnticancer propertiesPrimarily studied for its anticancer effects
6-Methylimidazo[1,2-a]pyridineMutagenic propertiesKnown for its carcinogenic potential
5-NitroindoleNeuroprotective effectsExhibits strong neuroprotective effects

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